N-Fmoc-5-hydroxy-l-tryptophan
Description
Significance of Fmoc Chemistry in Modern Peptide Synthesis Methodologies
The advent of Fmoc chemistry, developed by Eric Atherton and Bob Sheppard in the late 1970s, marked a significant breakthrough in peptide synthesis. lgcstandards.com This methodology is central to solid-phase peptide synthesis (SPPS), a technique where a peptide chain is assembled step-by-step while attached to an insoluble resin support. lgcstandards.com
A fundamental concept in complex organic synthesis, particularly in peptide chemistry, is the use of orthogonal protecting groups. fiveable.menih.govjocpr.com This strategy involves the use of multiple protecting groups that can be removed under distinct chemical conditions without affecting the others. fiveable.menih.gov In peptide synthesis, this allows for the selective deprotection of the α-amino group for chain elongation while the side-chain protecting groups remain intact. nih.govspringernature.com
The most widely used orthogonal protection scheme in SPPS is the Fmoc/tBu (tert-butyl) strategy. nih.goviris-biotech.de The Fmoc group, which temporarily protects the α-amino group, is base-labile and can be removed with a mild base like piperidine (B6355638). lgcstandards.comamericanpeptidesociety.org In contrast, the permanent protecting groups on the side chains of trifunctional amino acids are typically acid-labile, such as the tert-butyl group, and are removed at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA). iris-biotech.de This orthogonality ensures high fidelity and efficiency in the synthesis of complex peptides. fiveable.mespringernature.com
| Protecting Group Strategy | α-Amino Protection | Side-Chain Protection | Deprotection Condition (α-Amino) | Deprotection Condition (Side-Chain) |
| Fmoc/tBu | Fmoc | tBu, Trt, Pbf, etc. | Base (e.g., Piperidine) | Acid (e.g., TFA) |
| Boc/Bzl | Boc | Bzl, etc. | Acid (e.g., TFA) | Strong Acid (e.g., HF) |
Fmoc-protected amino acids have become the building blocks of choice in modern peptide synthesis for several reasons. nih.govaltabioscience.compubcompare.ai The mild conditions required for Fmoc group removal are compatible with a wide range of sensitive and modified amino acids, including those with post-translational modifications like glycosylation and phosphorylation. nih.gov This has greatly expanded the scope of synthetic peptides that can be accessed. nih.gov
The Fmoc group also possesses a strong ultraviolet absorbance, which allows for real-time monitoring of the coupling and deprotection steps during automated synthesis. altabioscience.com Furthermore, the widespread adoption of Fmoc chemistry has led to the large-scale, cost-effective production of highly pure Fmoc-amino acids, making them readily available for research and industrial applications. nih.govaltabioscience.com The efficiency and versatility of Fmoc chemistry have made it instrumental in the synthesis of long and complex peptides, contributing significantly to advancements in the post-genomic era. lgcstandards.comscispace.com
Importance of Modified Tryptophan Derivatives in Advanced Chemical Synthesis
Tryptophan and its derivatives are not only essential components of proteins but also play crucial roles in various biological processes. chim.itmdpi.com The unique indole (B1671886) side chain of tryptophan provides a site for chemical modifications, leading to the creation of novel amino acid analogs with tailored properties for applications in drug discovery and bioimaging. researchgate.netuniurb.it
5-Hydroxytryptophan (B29612) (5-HTP) is a naturally occurring amino acid and a critical intermediate in the biosynthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine). nih.govresearchgate.netwikipedia.orgnews-medical.net It is formed from the essential amino acid L-tryptophan by the enzyme tryptophan hydroxylase, which is the rate-limiting step in serotonin synthesis. nih.govresearchgate.net Unlike tryptophan, 5-HTP is not shunted into other metabolic pathways like niacin or protein production. nih.gov
Crucially, 5-HTP can cross the blood-brain barrier, where it is converted to serotonin. nih.govnews-medical.net Serotonin plays a vital role in regulating mood, sleep, appetite, and other physiological functions. nih.govnih.gov Due to its role as a direct precursor to serotonin, 5-HTP has been investigated for its therapeutic potential. nih.govnih.gov
| Compound | Key Role | Ability to Cross Blood-Brain Barrier |
| L-Tryptophan | Essential amino acid, precursor to 5-HTP | Yes |
| 5-Hydroxytryptophan (5-HTP) | Intermediate metabolite, direct precursor to serotonin | Yes |
| Serotonin (5-HT) | Neurotransmitter | No |
The synthesis of peptides containing modified tryptophan residues, such as 5-hydroxytryptophan, is of great interest for studying protein structure and function, as well as for developing novel peptide-based therapeutics. nih.gov N-Fmoc-5-hydroxy-L-tryptophan serves as an essential synthon, or building block, for the incorporation of 5-HTP into peptide chains using Fmoc-based solid-phase peptide synthesis. anaspec.comsigmaaldrich.com
The Fmoc protection of the α-amino group of 5-hydroxytryptophan allows for its direct use in the standard Fmoc-SPPS workflow. nih.gov This enables the precise placement of this modified amino acid within a peptide sequence, facilitating the creation of peptides with unique biological activities or properties. The use of such synthons is also crucial in the construction of peptidomimetics, which are molecules that mimic the structure and function of peptides, often with improved stability or bioavailability. google.comresearchgate.net The availability of this compound and other modified amino acid derivatives expands the toolbox of peptide chemists, enabling the design and synthesis of a vast array of complex and functional molecules. nih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-[1-(9H-fluoren-9-ylmethoxycarbonyl)-5-hydroxyindol-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c27-23(25(30)31)11-15-13-28(24-10-9-16(29)12-21(15)24)26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22-23,29H,11,14,27H2,(H,30,31)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDVHCRVOIQWEY-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N4C=C(C5=C4C=CC(=C5)O)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N4C=C(C5=C4C=CC(=C5)O)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Fmoc 5 Hydroxy L Tryptophan and Its Derivatives
Biocatalytic and Chemoenzymatic Synthesis of 5-Hydroxytryptophan and its Precursors
Biocatalytic and chemoenzymatic methods offer sustainable and efficient alternatives to traditional chemical synthesis for producing 5-hydroxytryptophan (5-HTP) and its precursors. frontiersin.org These approaches leverage the high selectivity and activity of enzymes to perform complex chemical transformations under mild conditions. frontiersin.org
A significant strategy involves the use of metabolically engineered microorganisms, such as Escherichia coli, to produce 5-HTP. acs.orgnih.gov One novel biosynthetic pathway takes advantage of the relaxed substrate specificities of certain enzymes, avoiding the use of the often-unstable tryptophan 5-hydroxylase. acs.org This pathway can start from glucose and proceed through intermediates like 5-hydroxyanthranilate, which is then converted to 5-HTP by native E. coli tryptophan biosynthetic enzymes. acs.orgnih.gov
Another approach focuses on the direct hydroxylation of L-tryptophan. This is often achieved by expressing a hydroxylase enzyme, a pterin (B48896) cofactor, and a cofactor regeneration system in a host organism like E. coli that naturally lacks these components. nih.gov
The direct hydroxylation of L-tryptophan to 5-HTP is a key biocatalytic reaction. This transformation is catalyzed by pterin-dependent aromatic amino acid hydroxylases (AAAHs), which require a pterin cofactor, such as tetrahydrobiopterin (B1682763) (BH4), and Fe2+ for their activity. frontiersin.org
The primary enzyme responsible for this reaction in vivo is tryptophan 5-hydroxylase (TPH). frontiersin.orgwikipedia.org However, its application in industrial biosynthesis can be limited by low activity and stability when expressed in prokaryotic systems. d-nb.info Consequently, research has also focused on utilizing and engineering other AAAHs, such as phenylalanine 4-hydroxylase (PAH), which exhibit promiscuous activity towards L-tryptophan. mdpi.comuc.pt
Tryptophan 5-hydroxylase (TPH) is the enzyme that naturally catalyzes the rate-limiting step in serotonin (B10506) synthesis by converting L-tryptophan to 5-HTP. mdpi.comwikipedia.org In mammals, there are two main isoforms of TPH, TPH1 and TPH2. mdpi.comfrontiersin.org While TPH is highly specific for this reaction, its expression in microbial hosts for large-scale production has been challenging due to issues with stability and activity. d-nb.info
To overcome these limitations, researchers have turned to other aromatic amino acid hydroxylases, particularly L-phenylalanine 4-hydroxylase (PAH). uc.pt PAHs from various prokaryotic sources, such as Chromobacterium violaceum and Pseudomonas aeruginosa, have been shown to possess a secondary, albeit low, activity for hydroxylating L-tryptophan at the 5-position. mdpi.comd-nb.infofrontiersin.org The substrate preference of these enzymes can be shifted from phenylalanine to tryptophan through protein engineering techniques like site-directed mutagenesis. nih.govnih.gov For example, modifying residues in the active site of PAH from Chromobacterium violaceum has been shown to enhance its L-tryptophan hydroxylation activity. mdpi.com
A study on the PAH from Pseudomonas fluorescens demonstrated that it not only hydroxylates phenylalanine but also converts L-tryptophan to 5-HTP in vitro, although with a lower affinity for L-tryptophan. frontiersin.orgresearchgate.net Deletion of the PAH gene in this bacterium led to a significant decrease in 5-HTP and melatonin (B1676174) production, highlighting the enzyme's role in this pathway. frontiersin.org
Table 1: Comparison of Hydroxylase Activity
| Enzyme | Organism | Substrate(s) | Key Findings | Reference |
| Tryptophan 5-Hydroxylase (TPH) | Mammals | L-tryptophan | Primary enzyme for 5-HTP synthesis in vivo, but often has low stability in prokaryotic expression systems. | frontiersin.orgd-nb.info |
| Phenylalanine 4-Hydroxylase (PAH) | Chromobacterium violaceum | L-phenylalanine, L-tryptophan | Exhibits promiscuous activity towards L-tryptophan, which can be enhanced through protein engineering. | mdpi.comd-nb.info |
| Phenylalanine 4-Hydroxylase (PAH) | Pseudomonas fluorescens | L-phenylalanine, L-tryptophan | Confirmed to hydroxylate L-tryptophan to 5-HTP, playing a role in the bacterial synthesis of melatonin precursors. | frontiersin.orgresearchgate.net |
| Aromatic Amino Acid Hydroxylase (CtAAAH) | Cupriavidus taiwanensis | Phenylalanine, Tryptophan | Rational design was used to shift enzyme preference from phenylalanine to tryptophan. | nih.gov |
The enzymatic hydroxylation of L-tryptophan by hydroxylases like TPH and PAH is dependent on a pterin cofactor, typically tetrahydrobiopterin (BH4) or tetrahydromonapterin (MH4), which is oxidized during the reaction. frontiersin.orgnih.gov For continuous biocatalytic production of 5-HTP, an efficient system for regenerating this cofactor is essential. nih.govresearchgate.net
Escherichia coli, a common host for biocatalysis, does not naturally produce the necessary cofactor regeneration machinery for these hydroxylases. nih.gov Therefore, heterologous cofactor regeneration systems must be introduced. google.com A well-established regeneration system involves two key enzymes: pterin-4a-carbinolamine dehydratase (PCD) and dihydropteridine reductase (DHPR). nih.gov After the hydroxylation of tryptophan, the pterin cofactor is converted to pterin-4a-carbinolamine; PCD then catalyzes its dehydration, and DHPR subsequently reduces the resulting dihydropteridine back to its active tetrahydro form, a process that often requires a reductant like NAD(P)H. nih.govnih.gov
To ensure a continuous supply of NAD(P)H for the DHPR-catalyzed reduction, a dehydrogenase such as glucose dehydrogenase (GDH) is often co-expressed. nih.govresearchgate.net GDH oxidizes glucose, which is an inexpensive substrate, to regenerate NAD(P)H from NAD(P)+. nih.gov This integrated system of PCD, DHPR, and GDH creates a cyclic pathway that continuously regenerates the active pterin cofactor, allowing for the synthesis of 5-HTP in amounts that exceed the initial concentration of the pterin added. nih.govresearchgate.net
The successful implementation of such a cofactor regeneration system in a tryptophanase-deficient E. coli host has been demonstrated to significantly enhance 5-HTP production. nih.govresearchgate.net In one study, the synthesis of 5-HTP increased more than tenfold when the regeneration system was present compared to when it was absent. nih.govresearchgate.net
To improve the efficiency of 5-HTP synthesis, significant efforts have been directed towards engineering enzyme variants with enhanced catalytic properties. nih.govresearchgate.net Both rational design and directed evolution strategies have been successfully employed to modify hydroxylases and other enzymes involved in the synthesis pathway. nih.govresearchgate.net
Rational design, which relies on knowledge of the enzyme's structure and catalytic mechanism, has been used to alter the substrate specificity of phenylalanine 4-hydroxylase (PAH). nih.govnih.gov By identifying and mutating key residues in the active site, researchers have been able to shift the enzyme's preference from phenylalanine to tryptophan. nih.gov For example, mutations at positions Leu101 and Trp180 in the active site of Pseudomonas aeruginosa PAH were found to impact substrate specificity and hydroxylase activity. frontiersin.org Similarly, a rational design approach targeting human tryptophan hydroxylase 1 (TPH1) led to the S337A/F318Y mutant, which exhibited a 2.06-fold increase in 5-HTP production. nih.gov
Directed evolution, which involves generating a large library of enzyme variants and screening for improved activity, has also proven effective. researchgate.net For instance, a modified tryptophan synthase was engineered using error-prone PCR to create a mutant (V231A/K382G) with a 3.79-fold higher activity for synthesizing L-5-hydroxytryptophan compared to the parent enzyme. researchgate.net
Table 2: Examples of Engineered Enzyme Variants for 5-HTP Synthesis
| Enzyme | Engineering Strategy | Key Mutations | Improvement in 5-HTP Synthesis | Reference |
| Phenylalanine 4-Hydroxylase | Rational Design | Not specified | Shifted substrate preference to tryptophan | nih.govnih.gov |
| Tryptophan Hydroxylase 1 (TPH1) | Rational Design | S337A/F318Y | 2.06-fold increase in 5-HTP yield | nih.gov |
| Tryptophan Synthase | Directed Evolution | V231A/K382G | 3.79-fold higher activity | researchgate.net |
| Phenylalanine 4-Hydroxylase | Site-directed Mutagenesis | L101Y/W180F | 5.2-fold increase in Kcat | frontiersin.org |
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods to produce complex molecules like Fmoc-protected 5-hydroxytryptophan analogs. These approaches are particularly useful for preparing derivatives that can be directly incorporated into peptides. nih.govresearchgate.net
A common strategy involves the enzymatic synthesis of the core 5-hydroxytryptophan molecule, followed by a chemical step to introduce the fluorenylmethyloxycarbonyl (Fmoc) protecting group. nih.govresearchgate.net The Fmoc group is essential for solid-phase peptide synthesis (SPPS), as it protects the α-amino group of the amino acid during peptide chain elongation.
The synthesis of Fmoc-5-HTP has been described where commercially available 5-HTP is reacted with Fmoc-succinimide to yield the protected amino acid. nih.govresearchgate.net This Fmoc-derivatized 5-HTP can then be successfully incorporated into various peptide sequences. nih.gov
Furthermore, chemoenzymatic methods can be applied to produce other tryptophan derivatives. For example, a multi-enzyme cascade process has been used for the halogenation of L-tryptophan and its derivatives. unimi.it While still an emerging field, the use of immobilized enzymes for such transformations lays the groundwork for efficient biocatalytic production of a wider range of tryptophan analogs. unimi.it
Integration of N Fmoc 5 Hydroxy L Tryptophan in Peptide Synthesis Protocols
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is widely favored due to its use of milder reaction conditions compared to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach. publish.csiro.aunih.gov In this orthogonal scheme, the temporary Nα-Fmoc protecting group is removed with a weak base, while the permanent side-chain protecting groups (often tBu-based) and the resin linker are cleaved with a strong acid, such as trifluoroacetic acid (TFA), at the end of the synthesis. nih.govbiosynth.comiris-biotech.de
The successful incorporation of N-Fmoc-5-hydroxy-L-tryptophan into a peptide sequence using SPPS has been demonstrated. nih.govresearchgate.net The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. nih.gov The presence of the 5-hydroxyl group on the tryptophan indole (B1671886) ring introduces specific challenges that must be addressed through optimized protocols.
The formation of the amide bond between the carboxyl group of the incoming this compound and the free N-terminal amine of the resin-bound peptide chain requires an activating agent, known as a coupling reagent. The choice of reagent is critical to achieve high coupling efficiency and minimize side reactions, particularly racemization. peptide.comuniurb.it
Commonly used coupling reagents belong to carbodiimide (B86325) or phosphonium/aminium (uronium) salt families. peptide.comuniurb.it For incorporating this compound, standard and highly efficient coupling reagents used in modern Fmoc-SPPS are applicable. Research has shown successful incorporation using Fmoc-succinimide to protect the amino acid. nih.govresearchgate.net
Optimized conditions often involve the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative, HOAt, which act as activated ester intermediates to increase coupling speed and suppress racemization. peptide.com More recent additives like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) have also proven highly effective. nih.govuniurb.it Solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are typically used. publish.csiro.authieme-connect.de In some cases, elevated temperatures can be applied to accelerate coupling for difficult sequences, a practice that has become more common with the advent of microwave-assisted peptide synthesis. nih.govpeptide.com
A study detailing the synthesis of peptides containing 5-hydroxytryptophan (B29612) (5-HTP) reported protecting the commercially available amino acid with Fmoc-succinimide. nih.govresearchgate.net The reaction conditions for coupling the Fmoc group itself involved stirring at room temperature for several hours, indicating that standard procedures are adaptable for this modified amino acid. researchgate.netresearchgate.net
Table 1: Common Coupling Reagents for SPPS
| Reagent Class | Examples | Additive | Key Characteristics |
|---|---|---|---|
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | HOBt, HOAt, Oxyma | Cost-effective; DIC is used in SPPS as its urea (B33335) byproduct is soluble. peptide.com |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | None (contains HOBt/HOAt moiety) | Highly efficient and fast-acting; HATU is particularly effective at reducing racemization. peptide.comuniurb.it |
| Phosphonium Salts | PyBOP, PyAOP | None (contains HOBt/HOAt moiety) | Very effective, especially for sterically hindered couplings. peptide.comiris-biotech.de |
After each successful coupling step, the temporary Nα-Fmoc group must be removed to expose the amine for the next coupling cycle. This deprotection is a critical and repeated step in SPPS. publish.csiro.aunih.govchempep.com
The lability of the Fmoc group to bases is a cornerstone of this synthesis strategy. publish.csiro.aupublish.csiro.au The cleavage occurs through a base-catalyzed β-elimination (E1cb) mechanism. A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton from the C9 position of the fluorenyl ring. publish.csiro.authieme-connect.de This generates a stabilized carbanion (a cyclopentadienyl-like system), which then undergoes rapid elimination, releasing carbon dioxide and the free N-terminal amine of the peptide. The resulting dibenzofulvene (DBF) byproduct is subsequently scavenged by the excess amine base to form a stable adduct, preventing it from reacting with the newly liberated peptide amine. publish.csiro.authieme-connect.dewikipedia.org
While generally efficient, Fmoc deprotection can lead to side reactions that reduce the purity and yield of the final peptide. iris-biotech.dechempep.com
Diketopiperazine (DKP) Formation: This is a significant issue at the dipeptide stage. The newly deprotected N-terminal amine can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. iris-biotech.dechempep.com This can be mitigated by using bulky resins (e.g., 2-chlorotrityl chloride resin) or by coupling a pre-formed dipeptide. chempep.com
Aspartimide Formation: This sequence-dependent side reaction is common in peptides containing aspartic acid, especially followed by residues like glycine (B1666218) or asparagine. The peptide backbone nitrogen can attack the side-chain ester of aspartate, forming a five-membered succinimide (B58015) ring (aspartimide). peptide.comiris-biotech.de This can lead to racemization and the formation of β-peptides. Using bulkier side-chain protecting groups for aspartate or adding HOBt to the deprotection solution can reduce this side reaction. peptide.comiris-biotech.de
Tryptophan-Related Side Reactions: The indole ring of tryptophan is susceptible to modification. Although the 5-hydroxyl group of this compound is an electron-donating group, the indole moiety can still be sensitive to oxidation or alkylation by cationic species generated during the final acid cleavage step. peptide.comsigmaaldrich.comthermofisher.com While less of a concern during base-mediated Fmoc deprotection, maintaining an inert atmosphere can be a precautionary measure. Protecting the indole nitrogen with a Boc group [Fmoc-Trp(Boc)-OH] is a common strategy to prevent side reactions during cleavage and has been shown to nearly eliminate modification by sulfonyl moieties from protected arginine residues. peptide.comsigmaaldrich.com
Commonly, a 20% solution of piperidine in DMF is used for Fmoc removal. wikipedia.orgnih.gov Alternative, milder bases like morpholine (B109124) or non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have also been explored to minimize specific side reactions or for use with particularly sensitive peptides. iris-biotech.denih.gov
Orthogonality in protecting groups is essential for complex peptide synthesis. biosynth.comiris-biotech.depeptide.com This means that the protecting group for a specific functional group can be selectively removed without affecting other protecting groups on the molecule. biosynth.com For this compound, the phenolic 5-hydroxyl group is a potentially reactive site that can undergo O-acylation during coupling steps. biosynth.com
While some syntheses may proceed without protection of the 5-OH group, relying on optimized coupling conditions to favor N-acylation, a more robust strategy involves protecting this hydroxyl group. nih.govresearchgate.net The ideal protecting group must be stable to the basic conditions of Fmoc deprotection but easily removable during the final acidolytic cleavage from the resin.
A suitable and commonly used protecting group for hydroxyl functions in Fmoc-SPPS is the tert-butyl (tBu) ether. iris-biotech.de This strategy is standard for other hydroxyl-containing amino acids like tyrosine, serine, and threonine [Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH]. iris-biotech.depeptide.com The tBu group is highly stable to piperidine but is readily cleaved by strong acids like TFA. iris-biotech.de Therefore, employing a tert-butyl ether to protect the 5-hydroxyl group of 5-hydroxytryptophan would be an effective orthogonal strategy within the Fmoc/tBu framework.
Table 2: Orthogonal Protection Scheme Example
| Functional Group | Protecting Group | Deprotection Condition | Orthogonality |
|---|---|---|---|
| Nα-Amine | Fmoc | 20% Piperidine in DMF (Base) | Cleaved at each cycle. |
| 5-Hydroxyl Group | tert-Butyl (tBu) ether | 95% TFA (Acid) | Stable to base; removed during final cleavage. |
| Indole Nitrogen | tert-Butoxycarbonyl (Boc) | 95% TFA (Acid) | Stable to base; removed during final cleavage. Protects against oxidation/alkylation. peptide.comsigmaaldrich.com |
| Resin Linkage | Acid-labile linker (e.g., Wang, Rink Amide) | 95% TFA (Acid) | Stable to base; cleaved to release the final peptide. |
Fmoc Deprotection Strategies and Process Considerations
Solution-Phase Peptide Synthesis Considerations
While SPPS is dominant, solution-phase peptide synthesis remains relevant, particularly for large-scale production of shorter peptides. Using Fmoc-based chemistry in solution presents its own set of challenges. One key issue can be the solubility of the growing peptide chain and the protected amino acids. acs.org
In the context of a solution-phase synthesis using an Fmoc strategy, this compound could present solubility challenges. Research on related tryptophan derivatives for solution-phase synthesis has shown that unprotected Trp can have poor solubility under certain conditions, necessitating the use of a protected version like Fmoc-Trp(Boc)-OH to ensure efficient reaction. acs.org A similar approach might be beneficial for this compound, where both the indole nitrogen and the 5-hydroxyl group could be protected (e.g., with Boc and tBu, respectively) to improve solubility and prevent side reactions.
Purification after each coupling and deprotection step is another major consideration in solution-phase synthesis, typically involving extraction or crystallization, which can be more time-consuming than the simple filtration and washing steps of SPPS.
Challenges and General Strategies for Incorporating Modified Amino Acid Building Blocks
The integration of modified amino acids, such as this compound, into peptide sequences is a powerful strategy for creating novel peptides with tailored functions. However, their structural uniqueness presents several challenges compared to the incorporation of standard proteinogenic amino acids. These challenges necessitate the development and application of specialized strategies to ensure successful synthesis. openaccessjournals.comnih.gov
The primary difficulties arise from the altered physicochemical properties of the modified residue, which can affect reaction kinetics, solubility, and the potential for side reactions. mblintl.combiosynth.com Key challenges include steric hindrance from bulky protecting groups or the modification itself, altered reactivity of the side chain, and ensuring the stability of the modification throughout the synthesis cycles.
A significant challenge in synthesizing peptides with modified residues is steric hindrance. biosynth.com The bulky nature of many modifications and their associated protecting groups can physically obstruct the approach of the incoming activated amino acid, slowing down or preventing efficient peptide bond formation. researchgate.net This is particularly relevant for α,α-disubstituted amino acids or those with large side-chain protecting groups. Inefficient coupling can lead to deletion sequences and difficult purifications. biosynth.com
Furthermore, the functional groups introduced in modified amino acids can exhibit altered reactivity. The 5-hydroxy group of 5-hydroxytryptophan, for instance, requires protection to prevent side reactions such as acylation during coupling steps. peptide.com The indole ring of tryptophan itself is susceptible to oxidation and modification by cationic species generated during acid-mediated cleavage steps. peptide.comiris-biotech.de Research has shown that during the acidolytic cleavage of other protecting groups (e.g., from arginine residues), the tryptophan indole nucleus can be susceptible to alkylation, a significant side reaction. nih.govresearchgate.net
Aggregation of the growing peptide chain, often exacerbated by hydrophobic residues or certain sequences, is another major hurdle. nih.govmblintl.com Modified amino acids can influence the secondary structure and solubility of the peptide, potentially leading to incomplete reactions and low yields. nih.govbiosynth.com
To overcome these obstacles, several general strategies have been developed. These focus on optimizing protection schemes and coupling conditions.
Orthogonal Protection Strategy: A cornerstone of modern peptide synthesis, especially when incorporating modified residues, is the use of an orthogonal protection strategy. fiveable.me This involves using multiple classes of protecting groups within the same molecule that can be removed under different chemical conditions without affecting the others. fiveable.meiris-biotech.de In the context of Fmoc-based solid-phase peptide synthesis (SPPS), the Nα-Fmoc group is base-labile (removed by piperidine), while many side-chain protecting groups (like tBu, Boc, Trt) are acid-labile (removed by trifluoroacetic acid, TFA). iris-biotech.de
For this compound, a multi-level protection strategy is essential.
Nα-Fmoc group: Serves as the temporary protection for the alpha-amine, removed at each coupling cycle. iris-biotech.de
Side-Chain Hydroxyl Protection: The 5-hydroxy group is typically protected with an acid-labile group like tert-butyl (tBu) to prevent acylation. peptide.com
Indole Nitrogen Protection: To prevent side reactions like oxidation or alkylation during synthesis and cleavage, the indole nitrogen is often protected with a group like tert-butoxycarbonyl (Boc). peptide.comacs.org The use of Fmoc-Trp(Boc)-OH has been shown to be an effective strategy. acs.org
This orthogonal approach allows for the selective deprotection of the Nα-Fmoc group to elongate the peptide chain, while the side-chain protecting groups remain intact until the final acid-mediated cleavage from the resin. peptide.comiris-biotech.de
Optimized Coupling Reagents: Standard coupling reagents may be inefficient for coupling sterically hindered or challenging amino acids. researchgate.net Therefore, more potent activating reagents are often required to achieve high coupling yields. sigmaaldrich.comiris-biotech.de These reagents typically form highly reactive esters that can overcome the steric barriers. The choice of coupling reagent is critical for success.
A study on the synthesis of peptides containing 5-hydroxytryptophan and other oxidized tryptophan derivatives successfully incorporated the Fmoc-protected amino acids using HATU or DIC as activating agents, achieving high yields without major side reactions. researchgate.net
Below is a table comparing common coupling reagents used for difficult sequences.
| Reagent | Full Name | Class | Key Features & Applications |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | Highly efficient, especially for sterically hindered couplings and N-methyl amino acids. sigmaaldrich.combachem.com Forms a highly reactive OAt-ester. sigmaaldrich.com |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Aminium Salt | A popular and effective reagent for routine and difficult couplings. sigmaaldrich.combachem.com |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | More reactive than HBTU due to the electron-withdrawing chloro-group. sigmaaldrich.com |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium Salt | Coupling efficiency is comparable to HATU, but it is non-explosive and has reduced allergenic potential. sigmaaldrich.combachem.com |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | A well-established reagent for difficult couplings in both solid-phase and solution-phase synthesis. sigmaaldrich.com |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate | Carbodiimide + Additive | A modern alternative to DIC/HOBt, showing performance comparable to HOAt-based reagents while being a safer option. researchgate.net |
Reaction Condition Optimization: Beyond the choice of coupling reagent, optimizing the reaction conditions is crucial. This includes the choice of solvent, the use of additives, and temperature control. For example, solvents like N,N-dimethylformamide (DMF) are standard, but for sequences prone to aggregation, the addition of "magic mixtures" or chaotropic salts can be beneficial. mblintl.com Microwave-assisted peptide synthesis has also emerged as a powerful technique to accelerate coupling reactions and improve yields, particularly for difficult sequences. bachem.comnih.gov During the final cleavage from the resin, scavengers (e.g., triisopropylsilane, ethanedithiol) are added to the TFA cocktail to quench reactive cationic species that could otherwise cause side reactions, such as the alkylation of the tryptophan indole ring. researchgate.net
Chemical Reactivity and Derivatization Studies of N Fmoc 5 Hydroxy L Tryptophan
Reactivity Profile of the Indole (B1671886) Hydroxyl Group
The N-Fmoc-5-hydroxy-L-tryptophan molecule possesses a key functional group, the hydroxyl (-OH) at the 5-position of the indole ring, which significantly influences its chemical reactivity. This electron-donating group increases the electron density of the indole ring system, making it more susceptible to electrophilic substitution and oxidation compared to unsubstituted tryptophan. acs.orgcymitquimica.com The phenolic nature of this hydroxyl group allows it to participate in reactions typical of phenols, such as O-acylation. For instance, it can be acylated to form an acetoxy derivative, a transformation sometimes employed as a protecting group strategy during more complex syntheses. nih.gov
The reactivity of the indole hydroxyl group is also pH-dependent. Deprotonation of this group at higher pH values yields a phenoxide ion, which is an even stronger activating group. This property is exploited in certain labeling strategies. rsc.org The pKa of the 5-hydroxyindole (B134679) moiety has been estimated to be around 10.9 to 11.1, and the introduction of adjacent electron-withdrawing groups, like fluorine, can lower this value by approximately one unit. rsc.org
Strategies for Functionalization towards Peptide Libraries and Probes
The unique reactivity of this compound makes it a valuable building block for the synthesis of specialized peptides for use as biological probes and in peptide libraries. nih.govresearchgate.net Its incorporation into peptides via standard Fmoc-based solid-phase peptide synthesis (SPPS) is well-established, allowing for the site-specific introduction of a chemically addressable handle into a peptide sequence. nih.govacs.org
The 5-hydroxyindole side chain of this compound serves as a versatile platform for the attachment of various reporter groups and bioconjugation handles. creative-biolabs.com This enables the creation of fluorescently labeled peptides, protein-drug conjugates, and other molecular tools for studying biological systems. nih.govnih.govgoogle.com
One prominent strategy involves oxidative coupling reactions. Under mild oxidative conditions, typically using an oxidant like potassium ferricyanide, the 5-hydroxytryptophan (B29612) residue can be chemoselectively coupled with aromatic amines. nih.govchemistryviews.org This method has been successfully used to attach molecules like 5-aminofluorescein (B15267) (FLA) to proteins containing site-specifically incorporated 5-hydroxytryptophan, creating fluorescently labeled proteins for applications such as Förster resonance energy transfer (FRET) studies. biorxiv.org
Another powerful technique is the chemoselective rapid azo-coupling reaction (CRACR). This reaction occurs between the 5-hydroxyindole group and an aromatic diazonium ion under controlled pH conditions (typically pH 6-7). google.comnih.govresearchgate.net This has been used to generate antibody-fluorophore conjugates and to create "quenchergenic" probes, where the resulting biarylazo group acts as a potent fluorescence quencher. google.comnih.gov The azo-linkage formed is stable but can be cleaved with dithionite, adding another layer of control. google.comresearchgate.net
Furthermore, a fluorogenic oxidative coupling reaction has been developed to create the highly fluorescent 2-phenyl-6H-oxazolo[4,5-e]indole (PHOXI) fluorophore directly on the 5-hydroxytryptophan residue within a peptide. nih.gov This reaction is rapid, occurring in minutes under ambient, aqueous conditions, and provides a sensitive fluorescent tag with a high quantum yield. nih.gov
Table 1: Bioconjugation Strategies for this compound
| Strategy | Reagents | Target Functionality | Key Features |
|---|---|---|---|
| Oxidative Coupling | Aromatic amines, Potassium ferricyanide | Reporter groups (e.g., 5-aminofluorescein) | Chemoselective, mild conditions, suitable for FRET probes. nih.govbiorxiv.org |
| Azo-Coupling (CRACR) | Aromatic diazonium ions | Fluorophores, Quenchers, Biotin | Rapid, pH-controlled, resulting azo-linkage can be cleavable. google.comnih.govresearchgate.net |
| PHOXI Fluorophore Synthesis | Benzylamine, Potassium ferricyanide, Borate buffer (pH 8) | High quantum yield fluorophore | Fast reaction (10 min), aqueous conditions, creates a solvatochromic fluorophore. nih.gov |
The study of oxidation pathways is crucial for understanding both the potential degradation of tryptophan-containing peptides and the role of these residues in redox-regulated biological processes. Tryptophan, in general, is susceptible to oxidation by reactive oxygen species (ROS), leading to a variety of products. dss.go.thmdpi.com The presence of the 5-hydroxy group in this compound makes it even more prone to oxidation than its non-hydroxylated counterpart. dss.go.thacs.org
When peptides containing tryptophan are exposed to oxidizing agents like hydrogen peroxide, several degradation products can be identified. These include oxindolylalanine (Oia), N-formylkynurenine (NFK), kynurenine (B1673888) (Kyn), dioxindolylalanine (DiOia), and 5-hydroxytryptophan (5-OH-Trp) itself, if starting from an unsubstituted tryptophan. dss.go.thacs.org In studies where free tryptophan was oxidized, 5-OH-Trp was identified as one of the minor degradation products. dss.go.thacs.org
The oxidation of 5-hydroxytryptophan can also be induced by photosensitizers. conicet.gov.ar For example, in the presence of pterins (endogenous photosensitizers found in skin) and light, 5-OH-Trp can be damaged through an electron transfer process. In air-equilibrated solutions, this leads to the formation of dimers, trimers, and a dione (B5365651) product where an oxygen atom is incorporated. conicet.gov.ar Electrochemical oxidation of 5-hydroxytryptophan on a graphite (B72142) electrode has been shown to produce a stable, electrocatalytically active quinone-imine structure on the electrode surface. nih.gov
Distinguishing between isomeric oxidation products, such as 5-hydroxytryptophan (5-HTP) and oxindolylalanine (Oia), within a peptide sequence is an important analytical challenge. nih.gov Methods have been developed using mass spectrometry to differentiate them. One such method involves derivatization with 2-nitrobenzenesulfenyl chloride, which selectively labels the 5-HTP residue. Another approach relies on the distinct fragmentation patterns of their respective immonium ions in tandem mass spectrometry. nih.gov
Table 2: Major Oxidation Products of Tryptophan
| Product Name | Abbreviation | Notes |
|---|---|---|
| 5-Hydroxytryptophan | 5-OH-Trp / 5-HTP | A primary oxidation product of tryptophan; the focus of this article. nih.govdss.go.th |
| Oxindolylalanine | Oia | An isomer of 5-HTP, often formed during oxidation. dss.go.thnih.gov |
| N-Formylkynurenine | NFK | Formed by the cleavage of the indole's pyrrole (B145914) ring. dss.go.thmdpi.com |
| Kynurenine | Kyn | Formed from the hydrolysis of NFK. nih.govdss.go.th |
Regioselective and Stereoselective Derivatization Methodologies
Controlling the site (regioselectivity) and three-dimensional orientation (stereoselectivity) of chemical modifications is paramount in synthetic chemistry. For this compound, the inherent L-configuration of the amino acid provides stereochemical control at the alpha-carbon. The main challenge and area of research lie in achieving regioselective functionalization on the indole ring, which has multiple reactive sites.
The electron-donating 5-hydroxy group strongly influences regioselectivity. As mentioned, pH control is a key tool. A pH-controlled regioselective rapid ene-type reaction (RRER) using triazolinedione (TAD) derivatives has been reported for 5-hydroxyindoles. biorxiv.org This reaction selectively modifies the C4 position of the 5-hydroxyindole ring, in contrast to the typical C3 modification of standard indoles. biorxiv.org Similarly, the azo-coupling reaction with aryldiazonium salts is highly regioselective for the C4 position of 5-hydroxytryptophan at a pH of 6-7. researchgate.net
In the synthesis of fluorinated derivatives, regioselectivity can be challenging. The synthesis of 5-hydroxy-7-fluorotryptophan, for example, required a multi-step sequence starting with 7-fluoroindole, followed by reduction, regioselective hydroxylation at the 5-position using Fremy's salt, and then building the amino acid side chain. nih.gov
For modifications at other positions, such as the C2 position, different strategies are needed. Photocatalytic methods using visible light have been developed for the C2-alkylation of tryptophan residues in complex peptides. acs.org While these methods are powerful for standard tryptophan, their application to the more activated 5-hydroxytryptophan system would require careful optimization to control for competing reactions at other sites on the electron-rich indole ring.
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | Fmoc-Trp(5-OH)-OH |
| 5-Hydroxytryptophan | 5-OH-Trp, 5-HTP |
| Oxindolylalanine | Oia |
| N-Formylkynurenine | NFK |
| Kynurenine | Kyn |
| Dioxindolylalanine | DiOia |
| 2-phenyl-6H-oxazolo[4,5-e]indole | PHOXI |
| 5-aminofluorescein | FLA |
| 2-Nitrobenzenesulfenyl chloride | |
| Trifluoromethanesulfonic acid | TfOH |
| Fremy's salt | Potassium nitrosodisulfonate |
| Triazolinedione | TAD |
| 5-hydroxy-7-fluoroindole |
Advanced Analytical Characterization of N Fmoc 5 Hydroxy L Tryptophan and Its Peptide Conjugates
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental to the analysis of N-Fmoc-5-hydroxy-L-tryptophan, enabling the separation of the target compound from impurities and the resolution of stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Fmoc-protected amino acids and their peptide conjugates. Its high resolution and sensitivity make it indispensable for both purity determination and preparative isolation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of this compound. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase. The elution of this compound and its peptide conjugates is modulated by adjusting the composition of the mobile phase, which usually consists of an aqueous component with an organic modifier, such as acetonitrile (B52724) or methanol (B129727), and an ion-pairing agent like trifluoroacetic acid (TFA).
The purity of this compound can be assessed by monitoring the chromatogram for the presence of extraneous peaks. The relative purity is determined by calculating the peak area of the main component as a percentage of the total peak area. For peptide conjugates, RP-HPLC is effective in separating the desired peptide from deletion sequences, incompletely deprotected peptides, and other synthesis-related impurities. Interestingly, isobaric peptides containing 5-hydroxytryptophan (B29612) (5-HTP) and oxindolylalanine (Oia), another oxidation product of tryptophan, can be effectively separated using a C18 stationary phase with an acetonitrile gradient and TFA as the ion-pairing reagent. nih.gov
Table 1: Illustrative RP-HPLC Conditions for the Analysis of this compound Containing Peptides
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Temperature | Ambient |
The stereochemical purity of this compound is a critical quality attribute, as the biological activity of peptides is highly dependent on the chirality of their constituent amino acids. Chiral HPLC is employed to separate the L- and D-enantiomers of this compound, ensuring the enantiomeric excess of the desired L-isomer. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, are widely used for the enantioseparation of Fmoc-amino acids under reversed-phase conditions. phenomenex.comphenomenex.com
The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, typically a mixture of an organic solvent like acetonitrile or methanol with an acidic additive such as trifluoroacetic acid or formic acid, is crucial for achieving optimal resolution. phenomenex.com
Table 2: Representative Chiral HPLC Conditions for the Enantiomeric Purity Assessment of Fmoc-Amino Acids
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Lux Cellulose-2) |
| Dimensions | 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | Ambient |
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity. This is achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures. UPLC is particularly well-suited for the high-throughput analysis of complex peptide mixtures and for the sensitive quantification of this compound and its metabolites in biological matrices. mdpi.comnih.gov When coupled with mass spectrometry, UPLC-MS/MS provides a powerful platform for the simultaneous quantification of tryptophan and its metabolites, including 5-hydroxytryptophan. nih.gov
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of this compound. It is often used to monitor the progress of chemical reactions, to identify compounds, and to determine the purity of a substance. For the analysis of 5-hydroxy-L-tryptophan and other indole (B1671886) compounds, TLC methods coupled with densitometric detection have been developed. researchgate.net A mobile phase consisting of butan-1-ol, glacial acetic acid, and water can be used for the separation on a silica (B1680970) gel stationary phase. researchgate.net Detection of the spots can be achieved by their natural fluorescence under UV light or by staining with a suitable reagent.
High-Performance Liquid Chromatography (HPLC)
Spectroscopic and Spectrometric Methods for Structural Elucidation and Quantification
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and quantification of this compound and its peptide conjugates. These methods provide detailed information about the molecular weight, elemental composition, and the arrangement of atoms within the molecule.
Table 3: Summary of Spectroscopic and Spectrometric Data for Tryptophan Derivatives
| Technique | Compound | Key Observations |
| Mass Spectrometry | Nα-Fmoc-L-tryptophan | Exact Mass: 426.157957. massbank.jp |
| ¹H NMR | 5-Hydroxy-L-tryptophan (in DMSO-d6) | Characteristic aromatic and aliphatic proton signals. hmdb.ca |
| Infrared (IR) | L-Tryptophan | N-H stretching of the indole ring around 3400 cm⁻¹. researchgate.net |
| UV-Vis | Tryptophan and 5-Hydroxytryptophan | Absorbance maxima around 220 nm and 280 nm. nih.gov |
Note: The data presented in this table are for closely related compounds and serve as a reference for the expected spectral characteristics of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio (m/z) of ionized molecules. For this compound and its peptide derivatives, "soft" ionization techniques are predominantly employed to generate intact gas-phase ions of these relatively large biomolecules with minimal fragmentation. rsc.orgcpcscientific.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a widely used technique for analyzing amino acids and peptides, as it involves transferring ions from a solution into the gas phase. europeanpharmaceuticalreview.com When analyzing Fmoc-derivatized amino acids, ESI-MS can be operated in both positive and negative ion modes. In positive ion mode, it typically yields multiply charged ions, such as [M+nH]ⁿ⁺, by protonating basic sites like the amino terminus in a peptide chain. europeanpharmaceuticalreview.com In negative ion mode, deprotonation of the carboxylic acid group results in the formation of [M-H]⁻ ions. nih.gov This dual-mode capability is advantageous for comprehensive analysis.
ESI is frequently coupled with liquid chromatography (LC) to create LC-MS systems. nih.gov This setup allows for the separation of this compound or its peptide conjugates from a complex mixture before they enter the mass spectrometer, providing enhanced specificity and sensitivity for quantification and identification. nih.gov The derivatization of amino acids with the 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) group is an established method that facilitates their specific detection by LC-ESI-MS. nih.gov
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry is another soft ionization technique particularly well-suited for larger biomolecules like peptide conjugates. uab.edu In MALDI-MS, the analyte is co-crystallized with a matrix compound that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules. A key advantage of MALDI is that it typically produces singly charged ions, such as [M+H]⁺, which simplifies the resulting mass spectrum, especially for high molecular weight peptides. uab.edu This characteristic makes MALDI-MS an excellent tool for rapidly confirming the molecular weight of synthesized peptides containing this compound and verifying the success of coupling reactions in solid-phase peptide synthesis. nih.govacs.org
Tandem Mass Spectrometry (MS/MS) for Confirmatory Structural Analysis
Tandem mass spectrometry (MS/MS) is indispensable for the definitive structural elucidation of this compound and its peptide conjugates. longdom.org In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ or [M-H]⁻ ion of the compound) is selected in the first stage of the mass spectrometer, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second stage. longdom.org
The fragmentation pattern provides a molecular fingerprint that confirms the structure. For this compound, characteristic fragment ions would arise from the cleavage of the Fmoc group and fragmentation of the amino acid backbone and side chain. Tryptophan-derived metabolites are known to undergo N–Cα bond dissociation during ionization processes. rsc.org For peptides, MS/MS analysis generates sequence-specific fragment ions (primarily b- and y-ions) that allow for the verification of the amino acid sequence. longdom.org
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive MS/MS technique used for quantification. nih.gov In MRM, specific fragmentation pathways (transitions) from a precursor ion to a product ion are monitored. nih.govnih.gov This allows for the precise quantification of the target analyte even in complex biological matrices. nih.gov
| Analyte Moiety | Precursor Ion (m/z) | Product Ion (m/z) | Ion Type | Application |
| Tryptophan | 205.1 | 188.1 | [M+H]⁺ | Quantification |
| 205.1 | 146.1 | [M+H]⁺ | Confirmation | |
| 5-Hydroxytryptophan | 221.1 | 204.1 | [M+H]⁺ | Quantification |
| 221.1 | 162.1 | [M+H]⁺ | Confirmation |
This table presents hypothetical yet representative MRM transitions for the core tryptophan and 5-hydroxytryptophan structures based on published data for related metabolites. nih.gov The exact m/z values for this compound would include the mass of the Fmoc group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR and ¹³C NMR for Detailed Structural Assignment
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information for the structural assignment of this compound.
¹H NMR: The proton NMR spectrum exhibits characteristic signals for different parts of the molecule. The aromatic protons of the Fmoc group typically appear as a series of multiplets in the downfield region (~7.3-7.8 ppm). rsc.org The protons of the 5-hydroxyindole (B134679) ring of the tryptophan moiety also resonate in the aromatic region. The aliphatic protons of the Fmoc group (CH and CH₂) generate signals around 4.2-4.5 ppm, while the α-CH and β-CH₂ protons of the amino acid backbone appear further upfield. rsc.org
¹³C NMR: The carbon NMR spectrum complements the proton data. It shows distinct signals for the carbonyl carbons (C=O) of the carboxylic acid and the Fmoc urethane (B1682113) group, numerous signals in the aromatic region for the Fmoc and indole rings, and signals in the aliphatic region for the Fmoc CH/CH₂ and the amino acid's α- and β-carbons. The spectrum for the closely related Nα-Fmoc-L-tryptophan provides a reference for the expected chemical shifts of the Fmoc group and the core tryptophan structure. chemicalbook.com
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Fmoc Aromatic | 7.30 - 7.80 | 120 - 144 |
| Indole Aromatic | 6.70 - 7.50 | 103 - 132 |
| **Fmoc Aliphatic (CH, CH₂) ** | 4.20 - 4.50 | ~47 (CH), ~67 (CH₂) |
| Amino Acid α-CH | ~4.60 | ~55 |
| Amino Acid β-CH₂ | ~3.30 | ~28 |
| Fmoc Carbonyl (C=O) | - | ~156 |
| Carboxyl Carbonyl (C=O) | - | ~174 |
This table provides typical chemical shift ranges for the key functional groups in this compound, compiled from general knowledge and data on similar structures. rsc.orgchemicalbook.com
Advanced NMR Techniques for Conformational and Dynamic Studies
While 1D NMR confirms the basic structure, advanced 2D NMR techniques are necessary to perform complete signal assignments and to study the three-dimensional conformation of this compound, particularly when it is part of a peptide chain.
2D Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds), allowing for the tracing of proton networks within the amino acid residue.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, providing a powerful method for assigning carbon signals based on their attached, and more easily assigned, protons.
Nuclear Overhauser Effect Spectroscopy (NOESY): This is a key technique for conformational analysis. NOESY identifies protons that are close to each other in space (<5 Å), regardless of whether they are connected by bonds. The resulting spatial proximity information is crucial for determining the folding and tertiary structure of peptide conjugates. nih.gov
J-Coupling Analysis: The analysis of scalar coupling constants (J-values) between protons can provide detailed information about dihedral angles (e.g., φ and ψ angles) along the peptide backbone, which are fundamental descriptors of protein and peptide conformation. nih.gov
These advanced NMR methods, often used in combination, allow for a comprehensive understanding of the structure and solution-state dynamics of peptides containing this compound. nih.govnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Reaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique employed for the quantitative analysis of this compound and for monitoring its incorporation into peptide chains. The method relies on the principle that molecules with chromophores—parts of the molecule that absorb light—absorb light at specific wavelengths in the UV-Vis spectrum. The indole ring of the 5-hydroxy-L-tryptophan moiety, along with the fluorenylmethyloxycarbonyl (Fmoc) protecting group, constitutes a significant chromophoric system, making this compound well-suited for UV-Vis analysis.
The quantification of this compound in solution is typically achieved by measuring its absorbance at a specific wavelength (λmax), where the absorbance is maximal, and applying the Beer-Lambert Law. The indole nucleus of tryptophan and its derivatives is the dominant source of UV absorbance around 280 nm. mdpi.com The 5-hydroxy group causes a bathochromic (red) shift in the absorption spectrum compared to unsubstituted tryptophan. nih.gov Studies on tryptophan and its metabolites show distinct absorbance maxima in the ultraviolet range. nih.gov For instance, 5-hydroxytryptophan exhibits an absorption band above 300 nm, at lower energies than tryptophan itself. nih.gov This unique spectral feature allows for selective detection and quantification, even in the presence of other aromatic amino acids like tyrosine and tryptophan.
In the context of solid-phase peptide synthesis (SPPS), UV-Vis spectroscopy is a cornerstone for reaction monitoring. The Fmoc group has a strong UV absorbance around 300 nm. The progress of the deprotection step, where the Fmoc group is cleaved from the N-terminus of the growing peptide chain, can be monitored in real-time. The cleavage is performed using a piperidine (B6355638) solution, and the cleaved Fmoc-piperidine adduct released into the solution can be quantified by measuring the absorbance of the solution at approximately 301 nm. This allows for a quantitative assessment of the coupling efficiency at each step of the synthesis.
Below is a data table summarizing the typical UV-Vis spectral properties of relevant compounds.
| Compound | Typical λmax (nm) | Notes |
|---|---|---|
| L-Tryptophan | ~280 | Absorbance due to the indole ring. bmglabtech.com |
| 5-Hydroxytryptophan (5-HTP) | ~275, ~295-305 | The hydroxyl group shifts the absorption to longer wavelengths. nih.govnih.gov |
| Fmoc Group Adduct | ~267, ~290, ~301 | Characteristic absorbances of the fluorenyl group; the peak at 301 nm is commonly used for quantification during SPPS deprotection. |
Circular Dichroism (CD) Spectropolarimetry for Peptide Secondary Structure Analysis
Circular Dichroism (CD) spectropolarimetry is a powerful, non-destructive technique for analyzing the secondary structure of peptides and proteins in solution. creative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The incorporation of this compound into a peptide chain can influence its conformational preferences, and CD spectroscopy provides critical insights into the resulting secondary structure elements like α-helices, β-sheets, β-turns, and random coils. nih.govresearchgate.net
The analysis is typically conducted in the far-UV region (185–240 nm), where the peptide backbone amide bonds are the primary chromophores. creative-proteomics.com Each type of secondary structure imparts a characteristic CD spectrum, allowing for the deconvolution of the observed spectrum to estimate the percentage of each structural element.
α-Helix: Characterized by a strong positive band near 192 nm and two negative bands of similar magnitude near 208 nm and 222 nm.
β-Sheet: Shows a negative band near 218 nm and a positive band near 195 nm.
Random Coil: Typically exhibits a strong negative band near 195 nm and very low ellipticity above 210 nm. nih.gov
The development of a robust CD method requires careful consideration of factors such as solvent selection, sample concentration, and instrument parameters. nih.govgfpp.fr For instance, peptide concentrations for far-UV CD measurements typically range from 0.1 to 1 mg/ml. nih.gov The introduction of the bulky and aromatic 5-hydroxytryptophan residue can stabilize or destabilize certain secondary structures through steric effects, hydrogen bonding involving the hydroxyl group, or π-stacking interactions of the indole ring. By comparing the CD spectra of a peptide containing 5-hydroxy-L-tryptophan with its unsubstituted tryptophan or alanine (B10760859) counterpart, researchers can elucidate the specific structural impact of this modified amino acid.
The following table summarizes the characteristic CD spectral features for common peptide secondary structures.
| Secondary Structure | Characteristic CD Signal (λ, nm) |
|---|---|
| α-Helix | Positive peak at ~192 nm, Negative peaks at ~208 nm and ~222 nm. creative-proteomics.com |
| β-Sheet | Negative peak at ~218 nm, Positive peak at ~195 nm. nih.gov |
| Random Coil | Strong negative peak near 195-200 nm. nih.gov |
| Polyproline II (PPII) | Negative peak near 200 nm, small positive peak near 220 nm. nih.gov |
Fluorescence Spectroscopy for Investigating Probes and Derivatized Forms
Fluorescence spectroscopy is an exceptionally sensitive technique for studying the local environment of fluorophores within a peptide or protein. nih.gov L-Tryptophan is the dominant intrinsic fluorophore in most proteins, and its derivative, 5-hydroxy-L-tryptophan (5-HTP), also possesses valuable fluorescent properties. mdpi.com Incorporating 5-HTP into peptides serves as a powerful spectroscopic probe, as its fluorescence characteristics—such as emission wavelength, quantum yield, and lifetime—are highly sensitive to the polarity of its microenvironment, its proximity to quenching groups, and its involvement in energy transfer processes. nih.govnih.gov
Compared to tryptophan, 5-HTP has distinct spectral properties. Its absorption and emission spectra are red-shifted, which is advantageous as it allows for selective excitation and minimizes interference from native tryptophan residues in a peptide. nih.gov This spectral separation makes 5-HTP an effective probe for hormone-receptor interaction studies and a useful acceptor in Förster Resonance Energy Transfer (FRET) experiments with tryptophan acting as the donor. nih.govnih.gov
Derivatization of the 5-hydroxy-L-tryptophan residue can further enhance its fluorescent properties. For example, a derivative known as PHOXI, synthesized from 5-HTP, exhibits a high quantum yield and significant solvatochromism (a pronounced shift in emission wavelength with solvent polarity), making it a highly sensitive reporter of the local environment. nih.gov PHOXI-derivatized peptides show a nearly five-fold increase in brightness relative to unmodified 5-HTP peptides. nih.gov
The table below compares the fluorescence properties of L-tryptophan with 5-hydroxytryptophan and its PHOXI derivative.
| Fluorophore | Typical Excitation λmax (nm) | Typical Emission λmax (nm) | Key Features |
|---|---|---|---|
| L-Tryptophan | ~280-297 | ~340-350 | Dominant intrinsic fluorophore in proteins; emission is sensitive to environmental polarity. mdpi.comnih.gov |
| 5-Hydroxytryptophan (5-HTP) | ~297-310 | ~344 | Red-shifted absorption and emission compared to Tryptophan, allowing for selective excitation. nih.govnih.gov |
| PHOXI (5-HTP Derivative) | ~336-341 | ~459 (in water) | High quantum yield (0.54); exhibits significant solvatochromism and increased brightness. nih.gov |
Pre- and Post-Column Derivatization Strategies for Enhanced Analytical Detection
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of amino acids and peptides. However, many amino acids, including 5-hydroxy-L-tryptophan, lack strong native chromophores or fluorophores for highly sensitive detection. To overcome this limitation, pre- and post-column derivatization strategies are employed to attach a labeling group to the analyte, thereby enhancing its detectability by UV-Vis, fluorescence, or mass spectrometry detectors. actascientific.com
Pre-column derivatization involves reacting the amino acid sample with a derivatizing agent before injection into the HPLC column. actascientific.com This approach is widely used due to the availability of automated systems that improve reproducibility. axionlabs.comnih.gov The resulting derivatives are then separated, typically on a reversed-phase column.
Common pre-column derivatization reagents include:
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. A key limitation is its inability to react with secondary amines like proline. nih.gov
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amino acids to produce stable, fluorescent derivatives, making it suitable for comprehensive amino acid analysis. axionlabs.comnih.gov The combination of OPA and FMOC is often used for the simultaneous quantification of primary and secondary amino acids. nih.gov
Dansyl Chloride: Forms fluorescent derivatives, though the reaction kinetics can be slow. creative-proteomics.com
Phenyl Isothiocyanate (PITC): Creates UV-active derivatives with both primary and secondary amino acids, but sample preparation can be complex. actascientific.comcreative-proteomics.com
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A popular reagent that reacts quickly with amino acids to form stable derivatives suitable for both fluorescence and UV detection with minimal interference. creative-proteomics.comfrontiersin.org
Post-column derivatization involves introducing the derivatizing reagent into the HPLC eluent after the analytical column but before the detector. actascientific.com This method avoids the potential for creating multiple derivative products from a single analyte and is less susceptible to interference from reagent byproducts during chromatography. actascientific.com Reagents like ninhydrin (B49086) (for UV-Vis detection) and OPA (for fluorescence detection) are commonly used in post-column systems, particularly in traditional ion-exchange amino acid analyzers. actascientific.compickeringlabs.com
The choice of derivatization strategy depends on the specific analytical requirements, such as the desired sensitivity, the types of amino acids to be analyzed, and the available instrumentation. creative-proteomics.com
This table summarizes common derivatization reagents used in amino acid analysis.
| Reagent | Method | Target Analyte | Detection Method | Advantages | Disadvantages |
|---|---|---|---|---|---|
| o-Phthalaldehyde (OPA) | Pre- or Post-Column | Primary Amines | Fluorescence | Fast reaction, high sensitivity. actascientific.com | Does not react with secondary amines. nih.gov |
| FMOC-Cl | Pre-Column | Primary & Secondary Amines | Fluorescence | Reacts with all amino acids, stable derivatives. axionlabs.com | Reagent can interfere with chromatography. |
| Dansyl Chloride | Pre-Column | Primary & Secondary Amines | Fluorescence, UV | Strong fluorescence. creative-proteomics.com | Slow reaction, multiple derivatives possible. creative-proteomics.com |
| Phenyl Isothiocyanate (PITC) | Pre-Column | Primary & Secondary Amines | UV | Stable derivatives. creative-proteomics.com | Complex sample prep, reagent toxicity. creative-proteomics.com |
| AQC | Pre-Column | Primary & Secondary Amines | Fluorescence, UV | Fast reaction, stable derivatives, minimal interference. creative-proteomics.com | Relatively newer reagent. |
| Ninhydrin | Post-Column | Primary & Secondary Amines | UV-Vis (570 nm) | Classic, reliable method. actascientific.com | Requires high reaction temperature. |
Computational Chemistry and Molecular Modeling of N Fmoc 5 Hydroxy L Tryptophan and Its Conjugates
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are employed to understand the electronic properties and reactivity of molecules from first principles.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. mdpi.commdpi.com It is effective for assessing the structural and spectral properties of organic compounds. mdpi.com DFT calculations can elucidate the distribution of electron density and identify regions of a molecule that are susceptible to electrophilic or nucleophilic attack.
For N-Fmoc-5-hydroxy-L-tryptophan, DFT studies can determine key quantum chemical parameters that describe its reactivity. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical behavior. The energy difference between HOMO and LUMO, known as the energy gap, indicates the molecule's chemical stability. A smaller energy gap suggests higher reactivity.
Further analysis can yield global reactivity descriptors, which provide a quantitative measure of the molecule's chemical properties. These descriptors are calculated from the HOMO and LUMO energies.
Table 1: Illustrative Quantum Chemical Reactivity Descriptors for this compound (Hypothetical DFT Data)
| Parameter | Definition | Hypothetical Value (eV) | Interpretation |
|---|---|---|---|
| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital | -5.8 | Related to the electron-donating ability of the molecule. |
| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital | -1.2 | Related to the electron-accepting ability of the molecule. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.6 | Indicates chemical reactivity and stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.5 | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.3 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1/η | 0.43 | The reciprocal of hardness; indicates high reactivity. |
| Electrophilicity Index (ω) | χ²/2η | 2.66 | Measures the propensity to accept electrons. |
Note: The values in this table are for illustrative purposes to demonstrate the type of data generated from DFT calculations and are not based on published experimental or computational results for this specific molecule.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, delocalization of electron density, and intermolecular interactions within a molecular system. wikipedia.orgresearchgate.net It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals, providing insight into the strength and nature of chemical bonds and non-covalent interactions. The stabilization energy, E(2), associated with a donor-acceptor interaction is a key parameter; a larger E(2) value indicates a stronger interaction. wisc.edu
In the context of this compound, NBO analysis can reveal the intramolecular hydrogen bonding network and other non-covalent interactions that determine its conformational preferences. For instance, it can quantify the strength of hydrogen bonds involving the hydroxyl group on the indole (B1671886) ring and the carboxyl or Fmoc groups. When this amino acid is incorporated into a peptide, NBO analysis can elucidate how it interacts with neighboring residues, influencing the secondary structure of the peptide.
Table 2: Example of NBO Donor-Acceptor Interaction Analysis for a Hypothetical Intramolecular Hydrogen Bond in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) of 5-OH group | σ* (N-H) of indole ring | 2.5 | Intramolecular Hydrogen Bond |
Note: This table is a hypothetical representation of NBO analysis results. LP denotes a lone pair, and σ denotes an antibonding orbital. E(2) represents the stabilization energy.*
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net This technique allows for the examination of conformational changes and the influence of the environment on molecular behavior. nih.govresearchgate.net
When this compound is incorporated into a peptide, it can significantly influence the peptide's structure and flexibility. MD simulations can explore the conformational space available to these peptides, identifying the most stable structures and the pathways of conformational transitions. mdpi.com
The solvent environment plays a critical role in the behavior of peptides. MD simulations can explicitly model the interactions between the peptide and solvent molecules (such as water), providing insights into solubility and the stability of different conformations in various environments. researchgate.net The 5-hydroxy group on the tryptophan residue can form hydrogen bonds with water, potentially influencing the peptide's solvation and its interaction with other molecules.
Molecular recognition, the process by which molecules bind specifically to one another, is fundamental to biological function. MD simulations can be used to study how a peptide containing this compound recognizes and binds to a biological target, such as a protein receptor. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
Molecular Docking Studies and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). dntb.gov.ua This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. unipa.it
For peptides containing this compound, molecular docking can be used to predict their binding mode to a target protein. The docking algorithm samples a large number of possible conformations and orientations of the peptide within the protein's binding site and uses a scoring function to rank them. The results can identify key amino acid residues in the protein that interact with the peptide and can highlight the specific contributions of the 5-hydroxy-L-tryptophan residue to the binding affinity. This information is invaluable for the rational design of peptide-based therapeutics with improved potency and selectivity.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| L-tryptophan |
| 5-Hydroxytryptophan (B29612) (5-HTP) |
Advanced Research Applications of N Fmoc 5 Hydroxy L Tryptophan in Functional Molecule Synthesis
Development of Peptide-Based Probes and Tools for Chemical Biology Research
The unique characteristics of N-Fmoc-5-hydroxy-L-tryptophan make it a valuable reagent for the creation of sophisticated peptide-based probes and tools essential for chemical biology research. These synthetic peptides act as molecular instruments to investigate complex biological phenomena, such as protein oxidation and electron transfer mechanisms. semanticscholar.orgresearchgate.net By incorporating 5-hydroxytryptophan (B29612), which is an oxidation product of tryptophan, into specific peptide sequences, researchers can generate standards and tools to study the effects of reactive oxygen species (ROS) on proteins. researchgate.net
This compound is a critical intermediate for synthesizing peptides with precisely defined structural modifications and functionalities. nbinno.com The Fmoc protecting group is standard in SPPS, permitting controlled, sequential addition of amino acids to a growing peptide chain with high fidelity. nbinno.com This process allows for the creation of complex peptide sequences containing the 5-hydroxytryptophan residue at specific locations. nbinno.com
The presence of the 5-hydroxyl group on the tryptophan indole (B1671886) ring provides a versatile handle for further chemical modifications, offering unique opportunities to design peptides with altered biological activities or novel functions. nbinno.com Researchers have successfully incorporated this amino acid into various peptide sequences derived from proteins like skeletal muscle actin and creatin kinase, confirming the versatility of this building block in synthesizing modified peptides for diverse research applications. The resulting peptides serve as valuable tools for distinguishing between isobaric oxidation products of tryptophan, which is crucial for detailed proteomic studies.
Table 1: Properties and Applications of Peptides Modified with 5-Hydroxytryptophan
| Property / Application | Description | Key Advantage of 5-OH-Trp |
|---|---|---|
| Structural Modification | Incorporation of a hydroxylated tryptophan residue into a peptide sequence. | Allows for precise control over the peptide's chemical structure and properties. |
| Functional Probes | Serves as a probe to study biological processes like protein oxidation. | Mimics a natural oxidation product of tryptophan, enabling study of oxidative stress. |
| Pharmacological Research | Used to create peptide-based drug candidates and analogs. | The 5-hydroxyl group can alter biological activity, leading to potential new therapeutic strategies. nbinno.com |
| Biochemical Assays | Acts as a standard in mass spectrometry to identify and distinguish tryptophan oxidation products. | Enables accurate differentiation between isobaric species, such as 5-HTP and oxindolylalanine. |
Peptides containing 5-hydroxytryptophan are instrumental in the study of biological electron transfer (ET) and proton-coupled electron transfer (PCET), which are fundamental processes in cellular energy conversion and catalysis. chemicalbook.com Tryptophan residues can act as intermediaries in long-range electron hopping pathways within proteins. By substituting natural tryptophan with 5-hydroxytryptophan or its fluorinated analogs, scientists can create powerful probes to investigate these mechanisms. chemicalbook.com
In one research approach, fluorinated 5-hydroxytryptophans (Fn-5HOWs) were synthesized and incorporated into a β-hairpin peptide. chemicalbook.com These redox-active unnatural amino acids exhibit unique radical spectroscopic signatures upon oxidation, allowing them to be distinguished from canonical amino acids. chemicalbook.com This strategy expands the function of 5-hydroxytryptophan as a biophysical probe, enabling more detailed mechanistic exploration of tryptophan-mediated electron transfer in biological systems. chemicalbook.com
Synthesis of Spiroligomers and Other Highly Functionalized Oligomeric Structures
While this compound is a versatile building block for linear and cyclic peptides, its specific application in the synthesis of spiroligomers and other highly functionalized, non-peptidic oligomeric structures is not extensively detailed in the reviewed scientific literature. The synthesis of such complex scaffolds typically involves unique monomers and specialized chemical reactions that may not directly utilize standard Fmoc-protected amino acids.
Exploration in the Field of Peptide-Based Biomaterials
The field of peptide-based biomaterials leverages the self-assembly of short peptide sequences to create functional materials like hydrogels for applications in tissue engineering and drug delivery. nih.govnih.gov The Fmoc group itself, due to its aromatic nature, can drive the self-assembly of peptides through π-π stacking interactions, leading to the formation of nanofibers and other supramolecular structures. nih.gov
Incorporating this compound into these self-assembling sequences offers a strategic advantage: the 5-hydroxyl group provides an accessible point for functionalization. This allows the resulting biomaterial to be endowed with specific bioactive properties. For instance, the hydroxyl group could be used to attach signaling molecules, growth factors, or drugs, creating a "smart" biomaterial that can interact with its biological environment in a controlled manner. nih.gov While the direct use of this compound in specific biomaterial systems is an emerging area, its potential is rooted in the established principles of Fmoc-driven self-assembly and the chemical versatility of its hydroxylated indole side chain. nih.gov
Role as a Precursor for Unnatural Amino Acid Libraries and Novel Drug Discovery Scaffolds
This compound is a valuable precursor in the generation of unnatural amino acid (UAA) libraries, which are critical tools in modern drug discovery. Unnatural amino acids are non-proteinogenic amino acids that can be incorporated into peptides or used as scaffolds to create peptidomimetics with improved therapeutic properties, such as enhanced stability, better bioavailability, and increased potency. chemimpex.com
The use of this compound allows for the systematic introduction of a modified tryptophan residue into peptide libraries via SPPS. chemimpex.com The 5-hydroxyl group serves as a chemical handle for further diversification through late-stage functionalization, enabling the rapid synthesis of a multitude of unique analogs from a single peptide precursor. nih.gov This approach significantly expands the chemical space available for screening, accelerating the identification of novel peptide-based drug candidates for a wide range of diseases. nbinno.comchemimpex.com The ability to create diverse molecular architectures from this single building block makes it a cornerstone for developing new therapeutic agents and scaffolds. nbinno.com
Table 2: Advantages of this compound in Drug Discovery
| Feature | Advantage in Drug Discovery |
|---|---|
| Fmoc Protection | Enables efficient and high-purity synthesis of peptide libraries using standard SPPS protocols. nbinno.com |
| Unnatural Structure | Incorporation into peptides can increase resistance to proteolytic degradation, improving in-vivo stability. |
| 5-Hydroxyl Group | Provides a site for chemical modification to fine-tune biological activity, selectivity, and pharmacological properties. nbinno.com |
| Scaffold for Libraries | Acts as a versatile building block for creating diverse libraries of peptide analogs for high-throughput screening. nih.gov |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-Fmoc-5-hydroxy-L-tryptophan, and how are protective groups managed?
- Methodological Answer : The synthesis typically involves Fmoc (9-fluorenylmethyloxycarbonyl) protection at the α-amino group and Boc (tert-butyloxycarbonyl) or other acid-labile groups for the indole hydroxyl group. Key steps include:
- Selective protection of the 5-hydroxy group using Boc-anhydride under basic conditions to prevent side reactions during peptide elongation .
- Coupling via standard solid-phase peptide synthesis (SPPS) protocols, with careful monitoring of reaction completion using ninhydrin or Kaiser tests.
- Deprotection of the Fmoc group with 20% piperidine in DMF, ensuring minimal racemization .
Q. What analytical methods are critical for confirming purity and structural integrity?
- Methodological Answer :
- HPLC : Use reverse-phase HPLC with C18 columns (e.g., 0.1% TFA in water/acetonitrile gradients) to assess purity ≥97% and detect impurities like unprotected hydroxyl derivatives or D-enantiomers .
- Specific Rotation : Measure optical rotation (e.g., [α]²⁴D = -22.0° to -18.0° in DMF) to confirm enantiomeric purity and rule out racemization during synthesis .
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (expected: ~426.46 for unprotected tryptophan derivatives) .
Advanced Research Questions
Q. How can researchers address contradictions in solubility data for this compound across studies?
- Methodological Answer :
- Solvent Screening : Systematically test solubility in DMF, DCM, THF, and aqueous buffers (pH 4–8) under controlled humidity and temperature.
- Quantitative NMR : Use deuterated solvents (e.g., DMSO-d6) to measure solubility limits and detect solvate formation, which may explain discrepancies .
- Thermogravimetric Analysis (TGA) : Evaluate hygroscopicity or solvent retention, which can alter reported solubility values .
Q. What experimental designs minimize side reactions of the 5-hydroxy group during peptide elongation?
- Methodological Answer :
- Protection Strategies : Use orthogonal protective groups (e.g., Boc for hydroxyl, Fmoc for α-amino) to prevent unintended deprotection during SPPS.
- Coupling Optimization : Activate carboxyl groups with HBTU/HOBt or OxymaPure to enhance coupling efficiency and reduce hydroxyl group activation .
- Real-Time Monitoring : Employ inline FTIR or LC-MS to detect premature deprotection or oxidation during synthesis .
Q. How should researchers handle stability challenges during long-term storage?
- Methodological Answer :
- Storage Conditions : Store at -20°C in anhydrous DMF or sealed desiccators to prevent hydrolysis of the Fmoc group. Avoid repeated freeze-thaw cycles .
- Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life and degradation pathways .
Data Analysis & Technical Challenges
Q. How can enantiomeric purity (≤0.5% D-enantiomer) be rigorously validated?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol gradients to resolve enantiomers.
- Marfey’s Reagent : Derivatize free amino groups and analyze via LC-MS to quantify D/L ratios .
- Circular Dichroism (CD) : Compare spectral profiles to reference standards for rapid qualitative assessment .
Q. What statistical approaches resolve variability in peptide coupling efficiency involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
